N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-20-12-9-18(13-17(20)14-21(23)24)22-27(25,26)19-10-7-16(8-11-19)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULGARYFLPXBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxindole core. One common method involves the reaction of isatin with a suitable amine to form the oxindole structure. The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .
Chemical Reactions Analysis
N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The biphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and modulating key signaling pathways involved in cell survival and proliferation. For instance, compounds structurally related to N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer) cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Studies suggest that derivatives of this compound can inhibit viral replication by targeting specific viral enzymes or pathways. For example, related compounds have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity, which is crucial for viral replication .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For instance, a study reported that this compound significantly reduced cell viability in HCT-116 cells with minimal effects on VERO (normal kidney) cells, indicating a favorable therapeutic index .
In Vivo Studies
Animal model studies are essential for evaluating the therapeutic potential of this compound in vivo. Preliminary results suggest that compounds with similar structures can reduce tumor growth in xenograft models through mechanisms involving apoptosis and inhibition of angiogenesis .
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain protein kinases and carbonic anhydrase enzymes. The oxindole core is crucial for binding to the active site of these enzymes, while the biphenyl and sulfonamide groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Discussion of Key Differences
- Target vs.
- Target vs. D1–D3 : The absence of CF₃O in the target compound might reduce metabolic stability but improve solubility compared to D1–D3 .
- Target vs. Compound 7: The indolinone moiety could replace the benzylpiperazine group in Compound 7, offering a different pharmacokinetic profile (e.g., reduced basicity, altered distribution) .
Biological Activity
N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a biphenyl moiety and an oxindole derivative. The presence of these functional groups contributes to its biological properties, particularly in inhibiting various enzymes and receptors involved in disease processes.
The primary mechanism of action for this compound involves:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases, which are crucial for cell signaling pathways related to cancer cell proliferation and survival.
- Antiproliferative Effects : Studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Overview
1. Anticancer Activity
A study demonstrated that this compound induced G2/M phase arrest in human leukemia K562 cells. The treatment resulted in down-regulation of cyclin B and CDK1 expressions, leading to increased apoptosis as evidenced by Annexin-V staining. The compound's IC50 was found to be 3 nM, indicating potent activity against these cancer cells .
2. Enzyme Inhibition
In a molecular docking study, derivatives of oxindole structures similar to this compound were evaluated for their inhibitory effects on VEGFR-2 and cholinesterase. The findings suggested that modifications to the oxindole scaffold could enhance inhibitory potency against these targets .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide?
Answer: The synthesis typically involves sulfonylation of the indolinone scaffold. A common approach includes reacting 1-methyl-2-oxoindoline derivatives with [1,1'-biphenyl]-4-sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF at 0–25°C . Key steps include:
- Protection of reactive sites : Ensure the indolinone nitrogen is appropriately protected to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product.
- Validation : Confirm structural integrity via H/C NMR and LC-MS, comparing peaks to reference spectra of analogous sulfonamides .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for resolving bond angles, stereochemistry, and intermolecular interactions. Key steps:
- Crystallization : Use slow evaporation (e.g., DMSO/water) to obtain diffraction-quality crystals.
- Data collection : Employ synchrotron radiation for high-resolution data (<1.0 Å), critical for distinguishing electron density of the sulfonamide group and biphenyl moiety.
- Refinement : Apply anisotropic displacement parameters and validate with R-factors (target <5%). SHELXL’s robustness in handling twinned or disordered crystals makes it ideal for complex heterocycles .
Basic: What spectroscopic techniques are essential for purity assessment?
Answer:
- NMR : H NMR (400 MHz, DMSO-) identifies impurities via integration of aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–3.1 ppm). C NMR confirms sulfonamide carbonyl (δ ~170 ppm) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (254 nm). Target >98% purity; retention time should match synthesized standards .
Advanced: How do substituent modifications on the biphenyl ring influence biological activity?
Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, F at the 4'-position) enhance binding to targets like endothelin receptors by increasing sulfonamide acidity (pKa ~6–7), improving hydrogen bonding .
- Steric effects : Bulky substituents (e.g., methyl at 2'-position) reduce activity due to steric hindrance in enzyme active sites.
- Validation : Use radioligand binding assays (e.g., H-labeled analogs) and molecular docking (AutoDock Vina) to quantify affinity changes .
Basic: What are the primary biological targets of this compound?
Answer: The compound’s sulfonamide group and indolinone core target:
- Enzymes : Carbonic anhydrase IX (CA-IX) via sulfonamide-Zn coordination .
- Receptors : Endothelin A (ET) receptors, with IC values <10 nM in competitive binding assays .
- Validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer: Discrepancies often arise from:
- Assay conditions : Variations in pH (affecting sulfonamide ionization) or DMSO concentration (>1% may denature proteins). Standardize protocols using PBS (pH 7.4) and low solvent content .
- Cell line specificity : Test across multiple models (e.g., HEK293 vs. HeLa) to rule out off-target effects.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may reduce efficacy in vivo .
Basic: What computational tools predict this compound’s drug-likeness?
Answer:
- Lipinski’s Rule of Five : Calculate via SwissADME (molecular weight <500, logP <5, H-bond donors/acceptors <10/5).
- ADMET : Predict toxicity (AMES test) and bioavailability (Caco-2 permeability) using QikProp or ADMET Predictor .
- Docking : Autodock Vina or Glide (Schrödinger) models interactions with CA-IX or ET receptors .
Advanced: What strategies optimize yield in multi-step syntheses?
Answer:
- Flow chemistry : Continuous reactors reduce reaction time (e.g., 5 min residence time for sulfonylation at 60°C) and improve scalability .
- Catalysis : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of biphenyl precursors (yield >85%) .
- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted sulfonyl chlorides; monitor by TLC (Rf 0.3 in 3:1 hexane/EtOAc) .
Basic: How is stability assessed under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and monitor photodegradation products .
- Thermal stability : DSC/TGA analysis identifies decomposition temperatures (>200°C typical for sulfonamides) .
Advanced: What crystallographic metrics validate polymorph control?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
